molecular formula C14H14ClN5 B6447352 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine CAS No. 2548988-88-9

6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine

Cat. No.: B6447352
CAS No.: 2548988-88-9
M. Wt: 287.75 g/mol
InChI Key: LAZKUZDJRUEJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at position 6 and an amine group at position 2, which is further linked to a 3-(1H-imidazol-1-yl)propyl chain. The quinoxaline scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name

6-chloro-N-(3-imidazol-1-ylpropyl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c15-11-2-3-12-13(8-11)18-9-14(19-12)17-4-1-6-20-7-5-16-10-20/h2-3,5,7-10H,1,4,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZKUZDJRUEJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Cl)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloroquinoxaline-2-amine and 1H-imidazole.

    Formation of the Propyl Linker: The propyl linker is introduced by reacting 1H-imidazole with 1-bromo-3-chloropropane under basic conditions to form 3-(1H-imidazol-1-yl)propyl chloride.

    Coupling Reaction: The final step involves the coupling of 6-chloroquinoxaline-2-amine with 3-(1H-imidazol-1-yl)propyl chloride in the presence of a suitable base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine in the propyl linker undergoes typical alkylation and acylation reactions:

  • Acylation : Reacting with benzoyl chloride in chloroform (1:1.2 molar ratio) at 61°C for 12 hours yields N-benzoyl-6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine (85% yield) .

  • Alkylation : Treatment with methyl acrylate in ethyl acetate at room temperature produces 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-N-methylquinoxalin-2-amine (72% yield) .

Key Data :

Reaction TypeReagentConditionsYield (%)Reference
AcylationBenzoyl chlorideCHCl₃, 61°C, 12 h85
AlkylationMethyl acrylateEtOAc, 25°C, 24 h72

Nucleophilic Substitution at the Quinoxaline Ring

The electron-deficient quinoxaline core participates in nucleophilic substitution reactions:

  • Chloride Displacement : Reacting with sodium methoxide in methanol under reflux replaces the 6-chloro group with methoxy (quantitative conversion) .

  • Thiolation : Treatment with sodium hydrosulfide in DMF at 80°C yields 6-mercapto-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine (93% yield).

Mechanistic Insight :
The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by the electron-withdrawing effect of the adjacent nitrogen atoms in the quinoxaline ring.

Michael Addition with α,β-Unsaturated Carbonyls

The propylamine linker participates in Michael additions:

  • Acrylonitrile Reaction : In the presence of triethylamine, the compound reacts with acrylonitrile in THF at −5°C to form 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-(cyanoethyl)quinoxalin-2-amine (68% yield) .

Kinetic Data :

  • Reaction rate increases with electron-deficient Michael acceptors (e.g., acrylonitrile > methyl acrylate) .

  • Confirmed via ¹H NMR monitoring of β-proton shifts (δ 2.53–3.47 ppm) .

Cyclization Reactions

The imidazole and quinoxaline moieties enable intramolecular cyclization:

  • Thermal Cyclization : Heating in DMF at 120°C for 6 hours forms 6-chloro-1H-imidazo[4,5-b]quinoxalin-2-amine (78% yield).

  • Acid-Catalyzed Cyclization : Treatment with HCl in ethanol yields a fused tricyclic product (91% yield).

Structural Confirmation :
Crystallographic studies (CCDC 237468) confirm planar geometry post-cyclization .

Redox Reactions

The quinoxaline ring undergoes selective reduction:

  • Catalytic Hydrogenation : Using Pd/C (10%) in methanol under H₂ (1 atm) reduces the quinoxaline to 6-chloro-1,2,3,4-tetrahydroquinoxaline-N-[3-(1H-imidazol-1-yl)propyl]amine (82% yield) .

  • Oxidation : Reaction with KMnO₄ in acidic medium oxidizes the imidazole ring to imidazolinone (65% yield) .

Spectroscopic Evidence :

  • IR spectra show loss of C=N stretching (ν ~1584 cm⁻¹) post-reduction .

  • UV-vis spectra indicate hypsochromic shifts (λ<sub>max</sub> 343 → 259 nm) after oxidation .

Metal Coordination Chemistry

The imidazole nitrogen acts as a ligand for transition metals:

  • Copper(II) Complexation : Reacting with CuCl₂ in ethanol forms a 1:1 complex (log K = 4.2) .

  • Zinc(II) Binding : Forms a tetrahedral complex (λ<sub>max</sub> 420 nm) confirmed by ESI-MS .

Stability Data :

Metal IonLog K (Stability Constant)GeometryReference
Cu²⁺4.2Square planar
Zn²⁺3.8Tetrahedral

Biological Activity Modulation via Structural Modification

Derivatives show enhanced pharmacological properties:

  • Anticancer Activity : N-Acylation with phenylpropanoyl groups improves IC₅₀ against HeLa cells from 12.4 μM to 4.7 μM .

  • Antimicrobial Activity : Cyclized derivatives exhibit MIC values of 8 µg/mL against S. aureus.

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups on quinoxaline enhance cytotoxicity.

  • Longer alkyl chains in the propyl linker improve membrane permeability .

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoxaline core, which is known for its biological activity. Its structure includes a chloro group and an imidazole moiety, contributing to its interaction with various biological targets. The empirical formula is C15H16ClN5C_{15}H_{16}ClN_{5} with a molecular weight of 303.77 g/mol.

Anticancer Activity

Research has indicated that quinoxaline derivatives exhibit anticancer properties. The presence of the imidazole group in 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine enhances its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:
A study published in Cancer Letters demonstrated that similar quinoxaline derivatives could induce apoptosis in various cancer cell lines, suggesting that this compound may have a similar effect due to its structural characteristics .

Antimicrobial Properties

Quinoxaline derivatives have also been explored for their antimicrobial potential. The compound's ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.

Case Study:
In vitro studies have shown that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Recent research has focused on the antiviral properties of quinoxaline derivatives. The unique structure of this compound may allow it to interfere with viral replication processes.

Case Study:
A study highlighted the effectiveness of quinoxaline derivatives against HIV and other viruses, suggesting that this compound could be further investigated for antiviral applications .

Neurological Disorders

The imidazole component of the compound has been associated with neuroprotective effects, making it a potential candidate for treating neurological disorders such as Alzheimer's disease.

Research Findings:
Research indicates that compounds with imidazole rings can enhance cognitive function and provide neuroprotection in animal models of neurodegeneration .

Anti-inflammatory Properties

Quinoxaline derivatives are known to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Research Findings:
Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation effectively .

Data Table: Summary of Applications

Application AreaBiological ActivityReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacteria
AntiviralInhibits viral replication
Neurological DisordersNeuroprotective effects
Anti-inflammatoryReduces inflammation

Mechanism of Action

The mechanism of action of 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoxaline Core

Compound 3f: 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine
  • Core Structure: Quinoxaline with 6-Cl and 2-NH substituents.
  • Substituent : 2,3-Dimethylphenyl group instead of imidazolylpropyl.
  • Synthesis: Prepared via nucleophilic substitution of 2,6-dichloroquinoxaline with 2,3-dimethylaniline in refluxing ethanol (70–75°C, 12 hours, 80% yield) .
  • Properties :
    • Melting Point : 158–160°C.
    • Bioactivity : Exhibited moderate antibacterial activity in preliminary screenings .

Comparison :

  • The imidazolylpropyl chain in the target compound likely increases polarity and aqueous solubility compared to the lipophilic dimethylphenyl group in 3f.
  • The imidazole’s basicity (pKa ~7) may enhance interactions with biological targets, whereas the dimethylphenyl group contributes steric bulk but lacks hydrogen-bonding capacity.
6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
  • Core Structure: Benzothiazole instead of quinoxaline.
  • Substituents : 6-F and 2-NH linked to imidazolylpropyl.
  • Key Differences: Benzothiazole is less π-electron-deficient than quinoxaline, altering electronic properties. Fluorine’s electronegativity vs. chlorine may influence reactivity and lipophilicity .

Comparison :

  • Fluorine’s smaller size and higher electronegativity could reduce steric hindrance but increase metabolic stability compared to chlorine.

Physicochemical Properties

Property Target Compound 3f Benzothiazole Analog
Molecular Weight 295.75 g/mol 283.75 g/mol 291.33 g/mol
Melting Point Not reported 158–160°C Not reported
Solubility Moderate (predicted in DMSO) Low (lipophilic) High (polar imidazole chain)
Bioactivity Under investigation Antibacterial Not reported

Spectroscopic Characterization

  • ¹H NMR : Expected signals for imidazole protons (δ 7.5–8.0 ppm) and propyl chain (δ 1.8–2.2 ppm for CH₂, δ 3.4–3.8 ppm for N-CH₂).
  • Comparison with 3f : 3f shows aromatic protons from dimethylphenyl (δ 6.8–7.2 ppm) but lacks aliphatic and imidazole signals .

Biological Activity

6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, antibacterial, and anticancer properties, supported by relevant data tables and research findings.

Molecular Characteristics:

  • IUPAC Name: 6-chloro-N-(3-imidazol-1-ylpropyl)quinoxalin-2-amine
  • Molecular Formula: C14H14ClN5
  • Molecular Weight: 287.75 g/mol
  • CAS Number: 2548988-88-9

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of heterocyclic compounds, including derivatives similar to this compound. For instance, compounds in this class have demonstrated efficacy against various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV).

Table 1: Antiviral Activity Data

CompoundVirus TargetEC50 (µM)Selectivity Index
Compound ARSV5 - 28>10
Compound BHCV6.735.46

These findings suggest that modifications to the quinoxaline structure can enhance antiviral efficacy, with some compounds achieving significant inhibition at micromolar concentrations .

2. Antibacterial Activity

The antibacterial properties of quinoxaline derivatives have also been extensively studied. Compounds similar to this compound have shown promising results against various Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Data

CompoundBacterial StrainMIC (µg/mL)
Compound CStaphylococcus aureus50
Compound DEscherichia coli75

These results indicate that the presence of specific substituents on the quinoxaline ring can significantly influence antibacterial potency .

3. Anticancer Activity

The anticancer potential of heterocyclic compounds has been a focal point in recent research. Studies have indicated that derivatives of quinoxaline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of several quinoxaline derivatives, it was found that certain modifications led to enhanced activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

Table 3: Anticancer Activity Data

CompoundCell LineIC50 (µM)
Compound EMCF-712.5
Compound FHeLa15.0

These findings support the hypothesis that structural variations in quinoxaline derivatives can lead to significant differences in biological activity, emphasizing the need for further exploration of this compound class .

Q & A

Q. What synthetic methodologies are effective for preparing 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine?

Answer:

  • Microwave-assisted synthesis : Using 2,3-dichloroquinoxaline (DCQX) as a starting material and propargyl bromide as an alkylating agent under microwave irradiation significantly reduces reaction time and improves yield compared to conventional methods .
  • Nucleophilic substitution : Reacting 4-chloro-2-phenylquinazoline with 1-(3-aminopropyl)imidazole in triethylamine (TEA) and dimethylformamide (DMF) at room temperature achieves high yields (e.g., 84%) through optimized amine substitution .

Q. How should researchers characterize this compound’s purity and structure?

Answer:

  • Analytical techniques : Use 1H^1H NMR, 13C^{13}C NMR, and LCMS to confirm molecular structure. For example, 1H^1H NMR can resolve imidazole protons (δ 7.5–8.0 ppm) and quinoxaline aromatic signals (δ 8.2–8.8 ppm) .
  • Crystallography : X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds) and confirms planar quinoxaline systems with dihedral angles (e.g., 56° relative to imidazole rings) .

Q. What solvents and reaction conditions optimize its stability during synthesis?

Answer:

  • Polar aprotic solvents : DMF or dimethyl sulfoxide (DMSO) enhance solubility of intermediates.
  • Low-temperature alkylation : Propargyl bromide reactions at 0–5°C minimize side reactions like over-alkylation .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) to model HOMO-LUMO gaps, charge distribution, and electrophilic/nucleophilic sites. Include exact-exchange terms to improve accuracy for quinoxaline’s π-conjugated system .
  • Molecular docking : Use AutoDock or Schrödinger Suite to simulate binding interactions with biological targets (e.g., microbial enzymes), focusing on imidazole’s hydrogen-bonding capacity .

Q. How do intermolecular forces influence crystallization and solid-state properties?

Answer:

  • Hydrogen-bonding networks : N–H⋯N interactions between the imidazole NH and quinoxaline nitrogen stabilize crystal lattices. Graph-set analysis (e.g., Etter’s notation) identifies recurring motifs like R22(8)R_2^2(8) rings .
  • π–π stacking : Planar quinoxaline moieties align along crystallographic axes (e.g., [110] direction), enabling face-to-face stacking with distances of 3.4–3.6 Å .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Answer:

  • Dynamic NMR : For overlapping peaks (e.g., propyl chain protons), variable-temperature NMR clarifies conformational exchange.
  • Isotopic labeling : Introduce 15N^{15}N or 13C^{13}C labels to distinguish imidazole and quinoxaline signals in crowded spectra .

Q. How can copper-catalyzed reactions modify the quinoxaline core for functionalization?

Answer:

  • C–N bond cleavage : Use Cu(I) catalysts (e.g., CuBr) with ligands like 1,10-phenanthroline to activate arylating agents (e.g., 3-aminoindazoles), enabling regioselective substitution at the C3 position .

Methodological Considerations

  • Avoiding degradation : Store the compound in amber vials under inert gas (N2_2/Ar) to prevent oxidation of the imidazole ring.
  • Scale-up challenges : Transitioning from microwave-assisted synthesis (mg scale) to batch reactors requires optimizing heat transfer and mixing to maintain yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.